(trans-4-((Ethylamino)methyl)cyclohexyl)methanol (CAS 137526-56-8) is a conformationally rigid, stereopure alicyclic building block featuring a primary alcohol and an N-ethyl secondary amine separated by a trans-1,4-cyclohexane core. In pharmaceutical procurement and process chemistry, this compound is prioritized as an advanced intermediate because it provides a pre-installed, precisely oriented secondary amine pharmacophore. By supplying both a reactive hydroxyl group for etherification or esterification and a sterically tuned secondary amine for selective coupling, it eliminates the need for multi-step protection, alkylation, and deprotection sequences that are otherwise required when starting from simpler primary amine precursors [1].
Substituting this specific N-ethyl trans-isomer with its primary amine analog (trans-4-(aminomethyl)cyclohexanemethanol) or a crude cis/trans mixture introduces severe process inefficiencies. Attempting in-house N-ethylation of the primary amine invariably leads to over-alkylation, generating tertiary amine byproducts that require costly and solvent-intensive chromatographic separation [1]. Furthermore, utilizing a mixed cis/trans cyclohexane scaffold propagates stereochemical impurity downstream; because the trans-1,4 configuration is often critical for the linear spatial arrangement required in receptor binding, late-stage separation of diastereomeric APIs results in massive yield losses and unacceptable batch-to-batch reproducibility variations [2].
Procuring the pre-formed N-ethyl secondary amine directly bypasses the problematic N-alkylation step required when starting from the primary amine baseline. Standard in-house reductive amination (using acetaldehyde) or direct alkylation (using ethyl halides) of the primary amine typically yields only 70-80% of the desired secondary amine, with 10-20% lost to N,N-diethyl tertiary amine over-alkylation and 5-10% unreacted starting material [1]. Procuring CAS 137526-56-8 guarantees >98% secondary amine purity, completely eliminating the need for a complex chromatographic purification step to remove the tertiary amine byproduct.
| Evidence Dimension | Target Secondary Amine Yield / Purity |
| Target Compound Data | >98% purity (pre-formed, 0% over-alkylation risk) |
| Comparator Or Baseline | In-house synthesis from trans-4-(aminomethyl)cyclohexanemethanol (~70-80% yield, 10-20% tertiary amine byproduct) |
| Quantified Difference | 20-30% improvement in step-yield and elimination of one purification cycle |
| Conditions | Standard industrial N-alkylation or reductive amination conditions |
Eliminating the over-alkylation byproduct directly reduces solvent consumption, shortens the synthetic route, and improves the overall mass yield of the final API.
The trans-1,4-cyclohexane geometry provides a highly extended, linear conformation compared to the cis-isomer. When synthesizing conformationally restricted APIs, starting with a crude cis/trans mixture (often available at lower cost) forces the burden of stereochemical resolution downstream. Late-stage separation of diastereomeric API mixtures typically results in a 30-50% loss of the active material and requires resource-intensive fractional crystallization or chiral chromatography [1]. Procuring the pure trans-isomer upfront (>98% de) ensures that the stereochemical integrity is maintained throughout the synthesis, preserving downstream yields.
| Evidence Dimension | Downstream API Yield Retention |
| Target Compound Data | Pure trans-isomer (>98% de) retains >95% yield through stereospecific steps |
| Comparator Or Baseline | Crude cis/trans mixture (typically 70:30 ratio) |
| Quantified Difference | Prevents 30-50% material loss during late-stage diastereomer separation |
| Conditions | Downstream API crystallization and purification workflows |
Investing in a stereopure trans-building block upfront is significantly more cost-effective than absorbing massive yield losses during late-stage API resolution.
In medicinal chemistry, the choice of the N-alkyl substituent is critical for tuning the pharmacokinetic profile of the resulting drug candidate. Compared to the primary amine baseline, the N-ethyl group in this compound increases the calculated partition coefficient (cLogP) by approximately +0.4 to +0.5 units, enhancing membrane permeability [1]. Furthermore, compared to an N-methyl comparator, the N-ethyl group provides increased steric hindrance around the basic nitrogen, which can reduce the rate of rapid N-dealkylation by hepatic CYP450 enzymes, thereby improving the metabolic half-life of the downstream API [2].
| Evidence Dimension | Lipophilicity (cLogP) and Steric Hindrance |
| Target Compound Data | N-ethyl group (optimal lipophilicity increase and steric shielding) |
| Comparator Or Baseline | Primary amine (lower cLogP) or N-methyl analog (lower steric shielding) |
| Quantified Difference | ~+0.5 cLogP increase vs. primary amine; reduced N-dealkylation liability vs. N-methyl |
| Conditions | In silico ADME profiling and in vivo metabolic stability models |
For drug discovery teams, selecting the pre-installed N-ethyl variant provides an immediate advantage in optimizing the membrane permeability and metabolic stability of the lead compound.
Because this compound provides a pure trans-1,4-cyclohexane geometry, it is the ideal choice for synthesizing APIs where a linear, extended conformation is required to bridge two distinct receptor binding pockets. Procuring this stereopure intermediate ensures that the final drug substance maintains the precise spatial arrangement necessary for high target affinity, avoiding the efficacy drops associated with cis-isomer contamination [1].
The bifunctional nature of this compound—featuring both a reactive primary hydroxyl group and a secondary amine—makes it highly suitable for constructing rigid linkers in targeted protein degraders (PROTACs). The pre-installed N-ethyl group allows for selective amide coupling or further functionalization without the need for orthogonal protecting groups, streamlining the synthesis of complex linker libraries [2].
For medicinal chemistry teams conducting structure-activity relationship (SAR) studies, using this specific N-ethyl building block provides an immediate advantage in tuning lipophilicity and metabolic stability. It is the right choice when lead compounds containing primary or N-methyl amines exhibit poor membrane permeability or rapid in vivo clearance, as the N-ethyl group offers an optimal balance of steric bulk and lipophilicity [3].